4-氨基-1-甲基-3-丙基-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide” is a potent hypolipidemic agent that is a possible inhibitor of PDE 1 (phosphodiesterase 1) .

Synthesis Analysis

The synthesis of pyrazoles involves a variety of methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

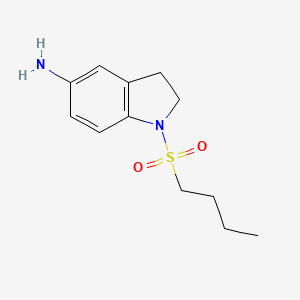

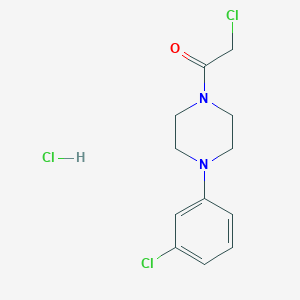

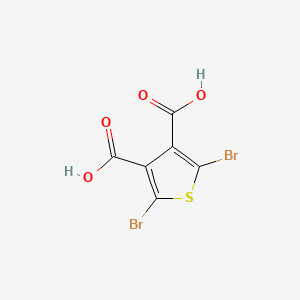

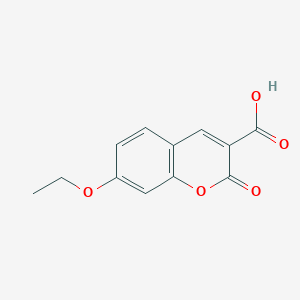

The molecular formula of “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride” is C8H14N4O with a molecular weight of 218.69 . The InChI code is 1S/C8H14N4O.ClH/c1-3-4-5-6 (9)7 (8 (10)13)12 (2)11-5;/h3-4,9H2,1-2H3, (H2,10,13);1H .Chemical Reactions Analysis

The reaction of “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide” involves a variety of chemical reactions. For instance, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide” include a density of 1.3±0.1 g/cm3, a boiling point of 376.4±42.0 °C at 760 mmHg, and a flash point of 181.5±27.9 °C .科学研究应用

合成及药理研究

Gokulan、Jayakar、Alagarsamy 和 Solomon(2012 年)进行的研究重点是合成一系列化合物,包括 5-取代-3-甲硫基-1H-吡唑-4-羧酸乙酯,以研究其镇痛和抗炎活性。该研究涉及各种合成方法和化合物的表征,从而确定了新型镇痛和抗炎剂的潜在先导分子。这项研究对于开发新的药理化合物具有重要意义 (Gokulan, P. D., Jayakar, B., Alagarsamy, V., & Raja Solomon, V. (2012)).

配位化学

Radi 等人(2015 年)的一项研究探索了吡唑二羧酸衍生物的合成和表征,导致形成单核 Cu(II)/Co(II) 配位配合物。这些配合物在配位化学和晶体学中显示出潜在的应用 (Radi, S., Yahyi, A., Et‐touhami, A., Jha, A., Adarsh, N. N., Robeyns, K., & Garcia, Y. (2015)).

结构和光谱研究

Viveka 等人(2016 年)进行了一项综合研究,包括对生物学上重要的吡唑-4-羧酸衍生物的实验和理论研究。该研究包括表征技术和理论计算,有助于更深入地了解吡唑衍生物的结构和电子性质 (Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016)).

合成技术

Heng(2004 年)记录了 1-甲基-3-正丙基-吡唑-5-羧酸的合成过程,重点介绍了合成中涉及的步骤和收率。本研究提供了对适用于此类化合物的合成方法的宝贵见解 (Heng, L. (2004)).

微波辐射合成

Khan 等人(2005 年)探索了使用微波辐射合成各种吡唑衍生物。该研究展示了一种获得高产率吡唑化合物的有效方法,突出了微波辐射在有机合成中的实用性 (Khan, K., Maharvi, G., Choudhary, M., Atta‐ur‐ Rahman, & Perveen, S. (2005)).

安全和危害

作用机制

Target of Action

A similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor .

Mode of Action

If it acts similarly to 3-Methylpyrazole-5-carboxylic acid, it may inhibit DAO, protecting DAO cells from oxidative stress .

Biochemical Pathways

The inhibition of dao could potentially affect the metabolism of d-amino acids .

Result of Action

If it acts like 3-Methylpyrazole-5-carboxylic acid, it may protect DAO cells from oxidative stress induced by D-Serine .

生化分析

Biochemical Properties

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, have been shown to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

The effects of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been reported to protect cells from oxidative stress and prevent formalin-induced tonic pain . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

At the molecular level, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and alter gene expression. The structural properties of pyrazoles, including tautomerism, play a crucial role in their reactivity and biological activity . These molecular interactions are essential for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid can change over time. Factors such as stability, degradation, and long-term effects on cellular function are critical for its application in research and therapy. The compound’s stability and degradation rates can influence its efficacy and safety in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. Studies have shown that pyrazole derivatives can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

属性

IUPAC Name |

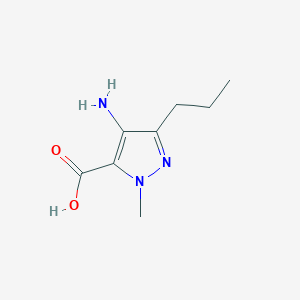

4-amino-2-methyl-5-propylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4,9H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSOXLYNWYTDKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=C1N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587697 |

Source

|

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383427-88-1 |

Source

|

| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)

![4-[(6-Methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B1367810.png)